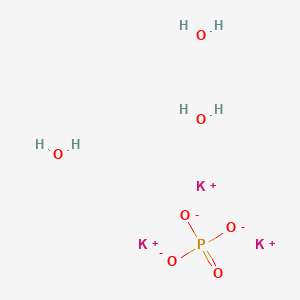
2,4-Dichloro-1,8-naphthyridine
Overview
Description
2,4-Dichloro-1,8-naphthyridine is a chemical compound with the molecular formula C8H4Cl2N2 and a molecular weight of 199.04 . It is a light yellow to orange solid .
Synthesis Analysis
A greener method for the synthesis of substituted 1,8-naphthyridines has been developed, which is supported by reaction metric analysis. Using 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners, the Friedländer reaction can be performed with high yield using water as the reaction solvent .Molecular Structure Analysis
The molecular structure of this compound consists of two fused pyridine rings with chlorine atoms at the 2nd and 4th positions .Chemical Reactions Analysis
The Friedländer reaction can be performed with high yield using water as the reaction solvent . This involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .Physical And Chemical Properties Analysis
This compound has a melting point of 123.0 to 127.0 °C, a boiling point of 299℃, and a density of 1.486 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis of Novel Compounds and Complexes:
- Chien et al. (2006) synthesized new linear hexanuclear cobalt string complexes using 2,7-dichloro-1,8-naphthyridine, demonstrating its role in the preparation of novel metal complexes with potential applications in materials science and catalysis (Chien et al., 2006).
- Singh and Thummel (2009) developed 1,5-naphthyridine-based ligands for Ru(II) complexes, highlighting the utility of naphthyridine derivatives in constructing bridging ligands for complex formation (Singh & Thummel, 2009).
Catalysis and Reaction Mechanisms:
- Ligthart et al. (2006) reported on the catalytic amidation between 2-chloro- and 2,7-dichloro-1,8-naphthyridines, demonstrating the role of naphthyridine derivatives in facilitating specific organic reactions (Ligthart et al., 2006).
Development of Sensing and Detection Materials:
- Li et al. (2012) developed a highly fluorescent chemosensor based on 1,8-naphthyridine for selective detection of Ni(2+)/Cu(2+), showcasing the use of naphthyridine derivatives in creating sensitive materials for metal ion detection (Li et al., 2012).
- Chahal and Sankar (2015) utilized 1,8-naphthyridine-based sensors for detecting picric acid in aqueous media, indicating the potential of naphthyridine derivatives in environmental monitoring and safety applications (Chahal & Sankar, 2015).
Applications in Organic Electronics:
- Wang et al. (2012) synthesized a series of 4,8-substituted 1,5-naphthyridines for use in organic semiconductor materials, highlighting the potential of naphthyridine derivatives in opto-electrical applications (Wang et al., 2012).
Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which 2,4-dichloro-1,8-naphthyridine belongs, have been found to exhibit a wide range of biological activities . They are known to interact with various biological targets, including acting as ligands coordinating to metal ions .
Mode of Action
It’s worth noting that naphthyridines, in general, are known to interact with their targets through various mechanisms, depending on their specific structure and functional groups .
Biochemical Pathways
Naphthyridines are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Naphthyridines, in general, are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Safety and Hazards
This compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It can cause skin and serious eye irritation. Safety measures include washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and washing with plenty of water if it comes into contact with skin .
Future Directions
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . The focus of future research could be on the collection of recent advances in the synthesis, reactivity, and applications of the 1,5-naphthyridines .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit carbonic anhydrase and alkaline phosphatase, enzymes involved in critical physiological processes such as bone resorption and acid-base regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting the biochemical pathways they regulate.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its binding to carbonic anhydrase results in the inhibition of this enzyme, affecting the hydration of carbon dioxide and the regulation of pH in tissues . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it can cause toxic or adverse effects, such as cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of carbonic anhydrase affects the metabolic pathway of carbon dioxide hydration, leading to changes in bicarbonate and proton levels . Additionally, this compound can influence other metabolic pathways by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters and distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial enzymes and metabolic processes . The subcellular localization of this compound is crucial for its role in regulating cellular functions and biochemical pathways.
properties
IUPAC Name |
2,4-dichloro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQHBZIXZFQYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593906 | |
| Record name | 2,4-Dichloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59514-89-5 | |
| Record name | 2,4-Dichloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-a]pyridin-6-ol](/img/structure/B1592169.png)







![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)



